![molecular formula C14H9ClFN3S B5777528 5-(4-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5777528.png)
5-(4-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description
Synthesis Analysis
The synthesis of related triazole thione compounds often involves heterocyclization reactions, utilizing precursors like isothiocyanates and hydrazides. For example, the synthesis of a similar compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was achieved through the reaction of 4-chlorophenyl isothiocyanate with formic hydrazide (Yeo, Azizan, & Tiekink, 2019). This process highlights the typical synthesis route that could be adapted for producing 5-(4-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular structure of triazole thiones. These compounds typically exhibit planar triazole rings, which may form orthogonal relationships with appended phenyl rings, as seen in closely related structures. Such studies elucidate the thione tautomer prevalence and reveal supramolecular interactions that contribute to the compound's stability and three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
Triazole thiones participate in various chemical reactions, leveraging the reactive sites at the triazole and thione groups. These reactions include nucleophilic substitutions and the formation of supramolecular structures through hydrogen bonding and halogen interactions. The chloro and fluoro substituents influence the compound's reactivity, potentially affecting its interactions with other molecules and its overall chemical behavior.
Physical Properties Analysis
The physical properties of triazole thiones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of halogen atoms and the planarity of the triazole ring affect these properties. For instance, the crystalline structure of similar compounds reveals intermolecular hydrogen bonds and halogen...π interactions, which can influence the compound's melting point and solubility (Yeo, Azizan, & Tiekink, 2019).
Mechanism of Action
Target of Action
The primary target of the compound “5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) .
Mode of Action
The compound interacts with its target, BCL6, by binding to it . It forms a complex with BCL6 and a transcriptional activator, BRD4 . This interaction leads to the activation of genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway, which is a process of programmed cell death . By activating this pathway, the compound induces the death of cancer cells that were proliferating due to the action of BCL6 .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, particularly in DLBCL . The compound also downregulates the expression of the oncogene MYC .
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDKGJKOWORJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol |
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